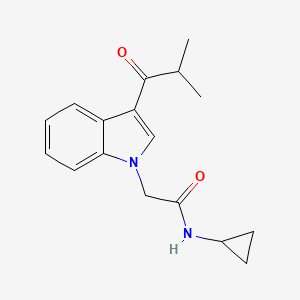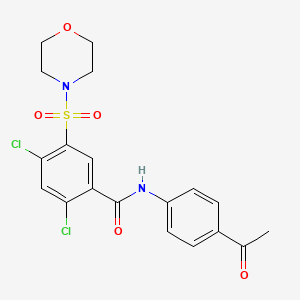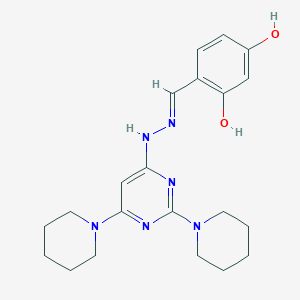![molecular formula C24H17N3O B5984948 2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5984948.png)
2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. This compound is also known as IQ-1S and has a molecular formula of C26H18N2O. In
Mécanisme D'action
The mechanism of action of IQ-1S involves the inhibition of certain enzymes that are involved in cell proliferation and the induction of apoptosis. IQ-1S has been shown to inhibit the activity of the enzyme CDK5, which is involved in cancer cell proliferation. IQ-1S also activates the p53 pathway, which is involved in inducing apoptosis.
Biochemical and Physiological Effects
Studies have shown that IQ-1S has various biochemical and physiological effects. IQ-1S has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. IQ-1S has also been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins that are associated with neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IQ-1S in lab experiments is its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. IQ-1S is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
One limitation of using IQ-1S in lab experiments is its potential toxicity. Studies have shown that IQ-1S can be toxic to normal cells at high concentrations. Therefore, careful dosage and toxicity studies are necessary before using IQ-1S in clinical trials.
Orientations Futures
There are several future directions for the study of IQ-1S. One direction is to further explore its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. Another direction is to investigate its potential toxicity and dosage in animal models. Additionally, the development of IQ-1S analogs with improved efficacy and reduced toxicity is another potential direction for future research.
Conclusion
In conclusion, IQ-1S is a chemical compound that has gained attention in scientific research for its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. The synthesis of IQ-1S involves the reaction of 2-aminobenzophenone, indole-3-acetaldehyde, and acetic anhydride. IQ-1S has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. IQ-1S has also been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins that are associated with neurodegenerative diseases. While IQ-1S has potential advantages in lab experiments, careful dosage and toxicity studies are necessary before using IQ-1S in clinical trials.
Méthodes De Synthèse
The synthesis of IQ-1S involves the reaction of 2-aminobenzophenone, indole-3-acetaldehyde, and acetic anhydride. The reaction is catalyzed by p-toluenesulfonic acid and yields IQ-1S as a yellow solid. The purity of IQ-1S can be further increased by recrystallization using ethanol.
Applications De Recherche Scientifique
IQ-1S has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising applications is in the treatment of cancer. Studies have shown that IQ-1S can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. IQ-1S has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Another potential application of IQ-1S is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that IQ-1S can protect neurons from oxidative stress and prevent the accumulation of toxic proteins that are associated with these diseases.
Propriétés
IUPAC Name |
2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c28-24-20-11-5-7-13-22(20)26-23(27(24)18-8-2-1-3-9-18)15-14-17-16-25-21-12-6-4-10-19(17)21/h1-16,25H/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYKXFFUECTJJD-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B5984875.png)

![3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5984887.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide](/img/structure/B5984892.png)
![2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5984899.png)

![N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5984920.png)
![(1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B5984923.png)
![5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5984934.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5984935.png)
![7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984937.png)

![2-(1,3-benzodioxol-5-ylcarbonyl)-7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984954.png)
![N-1,3-benzodioxol-5-yl-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5984971.png)